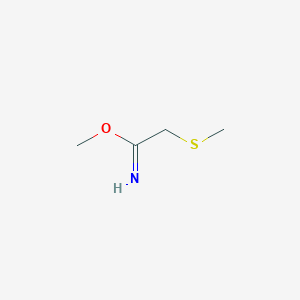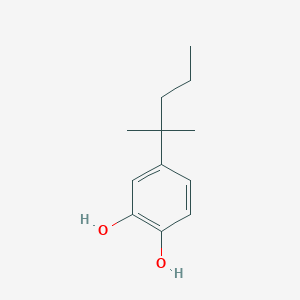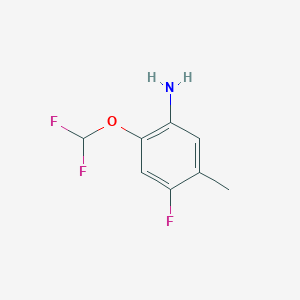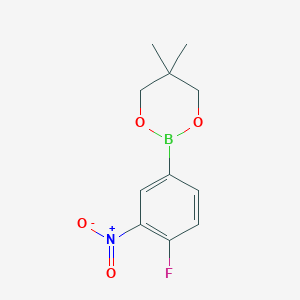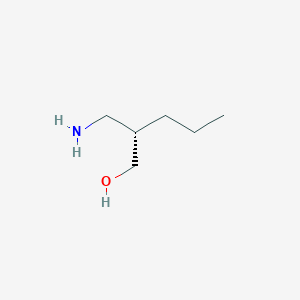
(S)-2-(aminomethyl)pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(aminomethyl)pentan-1-ol is a chiral compound with a primary alcohol and an amine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(aminomethyl)pentan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding nitrile or amide precursor using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3). Another method involves the reductive amination of 2-pentanone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(aminomethyl)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The amine group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, chromium trioxide (CrO3)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 2-(aminomethyl)pentanal, 2-(aminomethyl)pentanoic acid
Reduction: 2-(aminomethyl)pentane
Substitution: 2-(aminomethyl)pentyl chloride, 2-(aminomethyl)pentyl bromide
Applications De Recherche Scientifique
(S)-2-(aminomethyl)pentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of (S)-2-(aminomethyl)pentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the chiral nature of the compound allows for selective binding to specific receptors, modulating their function and leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(aminomethyl)pentan-1-ol: The enantiomer of (S)-2-(aminomethyl)pentan-1-ol, with similar chemical properties but different biological activities.
2-(aminomethyl)butan-1-ol: A shorter-chain analog with similar functional groups but different physical and chemical properties.
2-(aminomethyl)hexan-1-ol: A longer-chain analog with similar functional groups but different solubility and reactivity.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct biological activities and selectivity in chemical reactions. Its combination of a primary alcohol and an amine group also provides versatility in synthetic applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C6H15NO |
|---|---|
Poids moléculaire |
117.19 g/mol |
Nom IUPAC |
(2S)-2-(aminomethyl)pentan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-2-3-6(4-7)5-8/h6,8H,2-5,7H2,1H3/t6-/m0/s1 |
Clé InChI |
WXEANJGEMOJGSH-LURJTMIESA-N |
SMILES isomérique |
CCC[C@@H](CN)CO |
SMILES canonique |
CCCC(CN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B12956669.png)
![2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12956670.png)




